

What are the properties of 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone?

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Compound of Interest

Compound Name: 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone

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An In-depth Technical Guide to **1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone** for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone, also known as 2'-Hydroxy-4'-(trifluoromethyl)acetophenone, is an aromatic ketone of significant interest in synthetic organic and medicinal chemistry. Its structure is characterized by a phenyl ring substituted with a hydroxyl group, an acetyl group, and a trifluoromethyl group. This unique combination of functional groups imparts a distinct reactivity profile, making it a valuable intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals and agrochemicals. The strong electron-withdrawing nature of the trifluoromethyl group, combined with the directing effects of the hydroxyl and acetyl groups, makes this compound a versatile building block for creating novel chemical entities.

The hydroxyl and carbonyl groups of 2-hydroxyacetophenones can form a strong intramolecular hydrogen bond, which influences their stability and reactivity in comparison to their meta and para isomers[1]. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, reactivity, and potential applications of **1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone**, serving as a technical resource for professionals in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of **1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone** is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

Property	Value	Reference
CAS Number	228572-69-8	[2]
Molecular Formula	C ₉ H ₇ F ₃ O ₂	[2][3]
Molecular Weight	204.15 g/mol	[2][3]
Appearance	Yellow oil or Liquid or Solid or Semi-solid or lump	[2]
Purity	97%	
XLogP3-AA	2.7	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	5	[3]
Rotatable Bond Count	1	[3]
Topological Polar Surface Area	37.3 Å ²	[3]
Storage Temperature	2-8°C, sealed in dry conditions	

Spectroscopic Data

The structural elucidation of **1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone** is supported by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic, methyl, and hydroxyl protons.

- ^1H NMR (400 MHz, CDCl_3): δ 12.29 (s, 1H, -OH), 7.86 (d, J = 8.3 Hz, 1H, Ar-H), 7.25 (s, 1H, Ar-H), 7.15 (d, J = 9.9 Hz, 1H, Ar-H), 2.69 (s, 3H, -CH₃)[2].

^{13}C NMR Spectroscopy

While specific ^{13}C NMR data for this exact compound is not readily available in the provided search results, data for the related compound 1-(4-(trifluoromethyl)phenyl)ethanone can be used for estimation. The spectrum would be expected to show signals for the carbonyl carbon, the trifluoromethyl carbon (with characteristic C-F coupling), and the aromatic carbons.

^{19}F NMR Spectroscopy

The ^{19}F NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds. For a similar compound, 1-(4-(trifluoromethyl)phenyl)ethanone, a singlet is observed at δ -63.23 ppm[4]. A similar singlet would be expected for **1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone**.

Infrared (IR) Spectroscopy

The IR spectrum would display characteristic absorption bands for its functional groups:

- O-H stretch: A broad band in the region of 3400-3100 cm^{-1} , indicative of the phenolic hydroxyl group, likely broadened due to intramolecular hydrogen bonding.
- C=O stretch: A strong absorption band around 1650-1630 cm^{-1} , characteristic of an aryl ketone conjugated to the aromatic ring and involved in intramolecular hydrogen bonding.
- C-F stretches: Strong, sharp absorption bands in the region of 1350-1100 cm^{-1} .
- Aromatic C=C stretches: Multiple bands in the 1600-1450 cm^{-1} region.
- Aromatic C-H stretches: Signals above 3000 cm^{-1} .

Mass Spectrometry

In a mass spectrum, the molecular ion peak (M^+) would be expected at m/z 204.15. Common fragmentation patterns for hydroxyacetophenones include the loss of the methyl group ($\text{M}-15$) and the acetyl group ($\text{M}-43$).

Synthesis and Purification

Synthesis Methods

One common method for the synthesis of hydroxyaryl ketones is the Fries rearrangement, which involves the conversion of a phenolic ester to a hydroxyaryl ketone using a Lewis acid catalyst[5][6][7][8]. For **1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone**, this would involve the rearrangement of 3-(trifluoromethyl)phenyl acetate. The reaction is ortho and para selective, and the ratio of the products can be influenced by reaction conditions such as temperature and solvent[6]. Low temperatures generally favor the para product, while higher temperatures favor the ortho product[6].

Another reported synthesis involves the reaction of (E)-1-ethoxy-3-trifluoromethyl-1,3-butadiene with acetylacetone in the presence of sodium hydride[2].

Experimental Protocol: Synthesis via Annulation Reaction

The following protocol is based on a reported synthesis of **1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone**[2].

Materials:

- (E)-1-ethoxy-3-trifluoromethyl-1,3-butadiene (4-ethoxy-1,1,1-trifluoro-3-buten-2-one)
- 2,4-pentanedione (acetylacetone)
- Sodium hydride (NaH)
- Tetrahydrofuran (THF), anhydrous
- 1N Hydrochloric acid (HCl)
- Ethyl acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

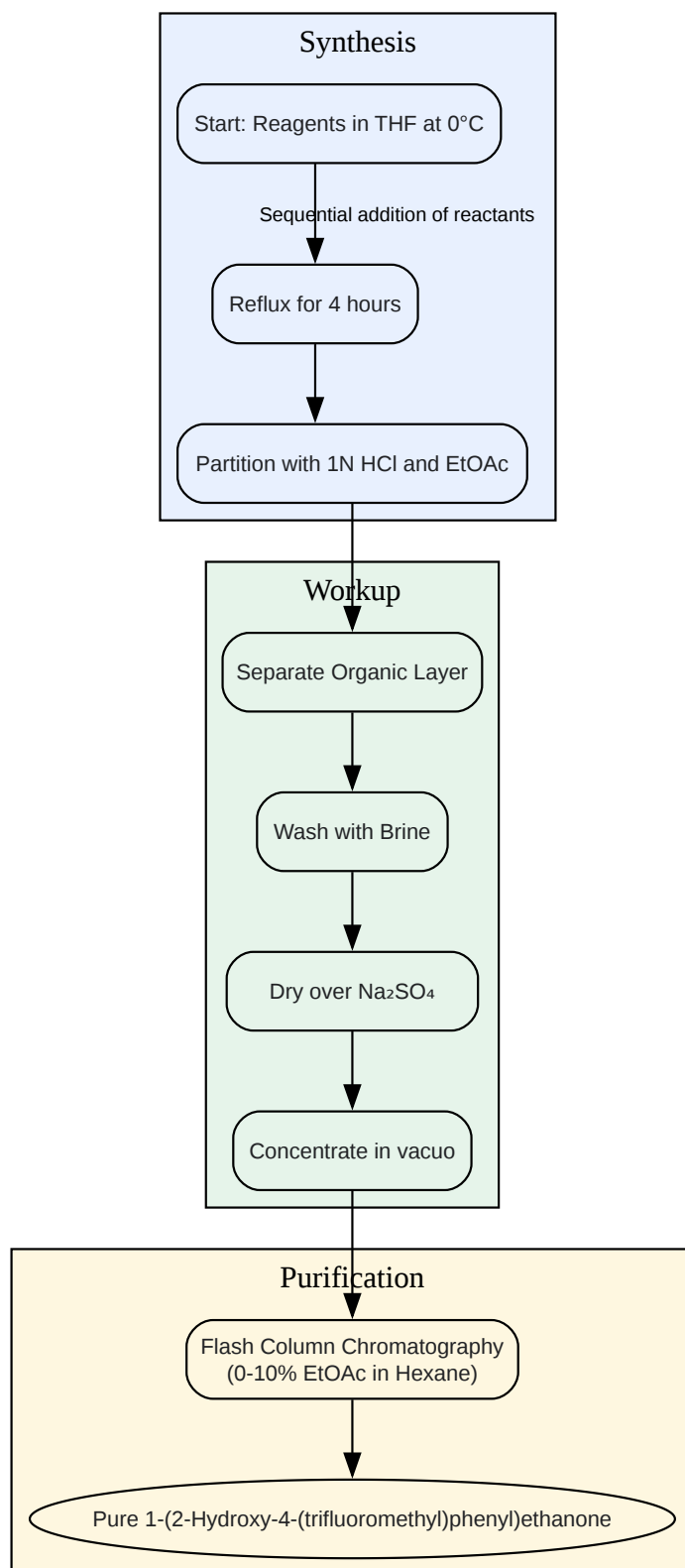
Procedure:

- To a suspension of NaH (2.38 g, 59.4 mmol) in THF (120 mL) at 0°C, add 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (5 g, 29.7 mmol) and 2,4-pentanedione (3.05 mL, 29.7 mmol) sequentially.
- Reflux the reaction mixture for 4 hours.
- After cooling, partition the mixture with 1N HCl and EtOAc.
- Separate the organic layer, wash with brine, and dry over Na₂SO₄.
- Concentrate the organic layer under reduced pressure to obtain a red oil.

Purification

The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of 0% to 10% ethyl acetate in hexane to afford **1-(2-hydroxy-4-(trifluoromethyl)phenyl)ethanone** as a yellow oil[2].

Synthesis and Purification Workflow



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Caption: Workflow for the synthesis and purification of **1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone**.

Reactivity and Potential Applications

Reactivity

The chemical behavior of **1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone** is dictated by its three functional groups:

- **Phenolic Hydroxyl Group:** This group is acidic and can be deprotonated to form a phenoxide. It can undergo O-alkylation and O-acylation to form ethers and esters, respectively.
- **Ketone Carbonyl Group:** The carbonyl group can be reduced to a secondary alcohol. It can also participate in condensation reactions, such as the Claisen-Schmidt condensation with aldehydes to form chalcones, which are precursors to flavonoids[9].
- **Aromatic Ring:** The ring is activated towards electrophilic aromatic substitution by the hydroxyl group (an ortho, para-director) and deactivated by the acetyl and trifluoromethyl groups (meta-directors). The overall substitution pattern will be a result of the combined electronic effects of these groups.
- **Trifluoromethyl Group:** This group is generally unreactive but strongly influences the electronic properties of the aromatic ring, enhancing the acidity of the phenolic proton and affecting the regioselectivity of ring substitution reactions.

Potential Applications

Hydroxyacetophenones are important intermediates in the synthesis of pharmaceuticals and other biologically active compounds[1][7]. The trifluoromethyl group is a common motif in many modern drugs due to its ability to improve metabolic stability, lipophilicity, and binding affinity. Therefore, **1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone** is a promising starting material for the development of novel therapeutic agents. For instance, a related compound, 1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone, has been investigated for its potential anti-inflammatory, antimicrobial, and antioxidant properties[10].

Safety Information

It is important to handle **1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethanone** with appropriate safety precautions in a laboratory setting.

- GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Signal Word: Warning.
- Pictograms: GHS07 (Exclamation mark).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

References

- Supporting Inform
- 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethan-1-one - PubChem.
[[https://pubchem.ncbi.nlm.nih.gov/compound/1-\(2-Hydroxy-4-_trifluoromethyl_phenyl_ethan-1-one](https://pubchem.ncbi.nlm.nih.gov/compound/1-(2-Hydroxy-4-_trifluoromethyl_phenyl_ethan-1-one))]([Link])
- A Comprehensive Review, Hydroxyacetophenone: Structure, Properties and Applic
- Reaction in Oximes of 2-Hydroxyacetophenone, Chalcone, Flavanone and Flavone | Asian Journal of Chemistry. [Link]
- Liquid phase reaction of 2'-hydroxyacetophenone and benzaldehyde over ZSM-5 c
- Fries Rearrangement - Wikipedia. [Link]
- Fries Rearrangement - Organic Chemistry Portal. [Link]

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Sources

- 1. jpub.org [jpub.org]
- 2. 1-(2-Hydroxy-4-trifluoromethyl-phenyl)-ethanone | 228572-69-8 [chemicalbook.com]
- 3. 1-(2-Hydroxy-4-(trifluoromethyl)phenyl)ethan-1-one | C₉H₇F₃O₂ | CID 15446449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Fries Rearrangement [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Buy 1-(2-Hydroxy-4-(trifluoromethoxy)phenyl)ethanone [smolecule.com]
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